4-Methoxybutane-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11FO3S |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
4-methoxybutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 |
InChI Key |
PDJXVUAOIKBOQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCS(=O)(=O)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxybutane 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
SuFEx chemistry is a powerful tool for constructing robust molecular linkages with high efficiency and control. namiki-s.co.jpresearchgate.net The core of this chemistry lies in the exchange of a fluoride atom from a hexavalent sulfur center with a nucleophile, a process that is both thermodynamically favorable and, under the right catalytic conditions, kinetically rapid. nih.govnamiki-s.co.jp
Fundamental Principles and Reaction Kinetics of SuFEx
The SuFEx reaction is founded on the unique stability and reactivity of the sulfur(VI)-fluoride (S-F) bond. nih.govsigmaaldrich.com This bond is remarkably stable to a wide range of chemical conditions, including thermolysis and reduction, yet it can be readily activated for nucleophilic substitution. nih.gov The reaction typically involves the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. researchgate.net
The kinetics of SuFEx reactions are highly dependent on several factors, including the nature of the sulfonyl fluoride, the nucleophile, and the catalyst employed. nih.gov While aryl sulfonyl fluorides are generally more reactive, alkyl sulfonyl fluorides, including 4-methoxybutane-1-sulfonyl fluoride, present greater challenges and often require more forcing conditions or specialized catalytic systems to achieve efficient conversion. nih.govd-nb.info The rate of reaction is also influenced by the steric and electronic properties of the substrates.
Substrate Scope and Functional Group Tolerance with Alkyl Sulfonyl Fluorides
One of the hallmarks of click chemistry is a broad substrate scope and tolerance for a wide variety of functional groups, and SuFEx is no exception. sigmaaldrich.comsigmaaldrich.com However, the effective use of alkyl sulfonyl fluoride hubs in SuFEx chemistry, particularly in reactions with alcohols and primary amines, can be challenging. nih.govd-nb.inforesearchgate.net
Recent studies have explored the reactivity of alkyl sulfonyl fluorides in SuFEx reactions with various nucleophiles. For instance, in a study investigating intramolecular chalcogen bonding to activate SuFEx reactions, the reactivity of a simple alkyl sulfonyl fluoride, butane-1-sulfonyl fluoride (a close structural analog of this compound), with phenols was examined. d-nb.inforesearchgate.net The results, catalyzed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), highlight the conditions required for these transformations. d-nb.inforesearchgate.net
The reaction of butane-1-sulfonyl fluoride with various substituted phenols demonstrates that moderate to good yields can be achieved, although the reactions are generally slower than with more activated sulfonyl fluorides. d-nb.inforesearchgate.net This suggests that this compound would exhibit similar reactivity patterns, with the methoxy (B1213986) group being a tolerated functionality that does not significantly interfere with the SuFEx reaction. The functional group tolerance of SuFEx reactions with alkyl sulfonyl fluorides is generally good, with many common functional groups being compatible with the reaction conditions. sigmaaldrich.com
| Phenol (B47542) Substrate | Product | Yield (%) |
|---|---|---|
| Phenol | Phenyl butane-1-sulfonate (B1229382) | 41 |
| 4-Methoxyphenol | 4-Methoxyphenyl butane-1-sulfonate | 52 |
| 4-Chlorophenol | 4-Chlorophenyl butane-1-sulfonate | 38 |
| 4-Nitrophenol | 4-Nitrophenyl butane-1-sulfonate | 65 |
Data in this table is derived from studies on butane-1-sulfonyl fluoride as a close analog for this compound. Reaction conditions: alkyl sulfonyl fluoride (0.3 mmol), phenol (0.3 mmol), and BTMG (0.15 mmol) in MeCN at room temperature for 2 hours. researchgate.net
Chemoselectivity and Regioselectivity in SuFEx Reactions
Chemoselectivity in SuFEx reactions is a key feature, allowing for the selective reaction of the sulfonyl fluoride group in the presence of other reactive functionalities. nih.govsigmaaldrich.com Sulfonyl fluorides are notably more chemoselective than their sulfonyl chloride counterparts, which are prone to side reactions. nih.gov In the context of this compound, the primary reaction site is exclusively the sulfur atom of the sulfonyl fluoride moiety. nih.gov
Regioselectivity is also a critical consideration when multiple nucleophilic sites are present in a substrate. In reactions with molecules containing multiple hydroxyl or amino groups, the regioselectivity is influenced by factors such as the pKa of the nucleophilic groups and steric hindrance. Generally, more nucleophilic and less sterically hindered groups will react preferentially.
Catalytic Systems for SuFEx with this compound
The activation of the relatively inert S-F bond in alkyl sulfonyl fluorides like this compound necessitates the use of effective catalytic systems. d-nb.inforesearchgate.net Organic superbases have emerged as powerful catalysts for these transformations. researchgate.net
One of the most effective catalysts for the SuFEx reaction of alkyl sulfonyl fluorides with phenols and alcohols is the hindered guanidine (B92328) base 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG). nih.gov BTMG is thought to operate by deprotonating the nucleophile, thereby increasing its reactivity towards the sulfonyl fluoride. nih.gov In some systems, particularly with silyl-protected nucleophiles, a synergistic effect is observed when BTMG is used in combination with a silicon additive like hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov This combination can lead to accelerated reaction rates and allows for lower catalyst loadings. nih.govnih.gov For the reaction of this compound with oxygen nucleophiles, BTMG is a suitable catalyst to promote the reaction. researchgate.net
Nucleophilic Additions and Substitutions Involving the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a potent electrophile, making it susceptible to attack by a variety of nucleophiles beyond the context of SuFEx click chemistry. nih.govresearchgate.net The reactivity of this compound is characterized by the nucleophilic substitution at the sulfur atom.
Reactivity Towards Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, results in the formation of sulfonate esters. nih.govd-nb.info As discussed in the context of SuFEx, these reactions often require base catalysis to proceed at a reasonable rate, with BTMG being a catalyst of choice. nih.govresearchgate.net
The reactivity towards oxygen nucleophiles is influenced by the nucleophilicity of the oxygen atom. Phenoxides, being more nucleophilic than neutral phenols, react more readily. The reaction of butane-1-sulfonyl fluoride with sodium phenoxide, for example, proceeds more efficiently than the BTMG-catalyzed reaction with phenol. researchgate.net This indicates that for this compound, the use of pre-formed alkoxides or phenoxides would likely lead to higher yields and faster reaction times.
| Reactants | Base/Catalyst | Yield of Phenyl butane-1-sulfonate (%) |
|---|---|---|
| Butane-1-sulfonyl fluoride + Phenol | BTMG (catalytic) | 41 |
| Butane-1-sulfonyl fluoride + Sodium Phenoxide | None (stoichiometric base) | Higher than catalytic (specific value not reported, but implied to be more efficient) |
Data in this table is derived from studies on butane-1-sulfonyl fluoride as a close analog for this compound. researchgate.net
Reactivity Towards Nitrogen Nucleophiles (e.g., Amine Reactivity)
This compound readily reacts with a variety of nitrogen nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This transformation, a key example of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, is a cornerstone of click chemistry due to its high efficiency and broad functional group tolerance. nih.govnih.gov The reaction with amines can be significantly influenced by steric hindrance around the sulfur atom and the nucleophilicity of the amine. springernature.com
The general mechanism for the reaction with a primary amine involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond. nih.gov The presence of a base is often crucial to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. nih.gov
Recent studies have shown that the combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives can effectively promote the amidation of sulfonyl fluorides, achieving excellent yields even with sterically hindered substrates. nih.gov Another effective catalytic system for the reaction between sulfonyl fluorides and amines involves the use of Ca(NTf₂)₂ in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This system is thought to activate the sulfonyl fluoride via the calcium salt while the Lewis base, DABCO, activates the amine nucleophile. nih.gov
The reaction of this compound with various amines is a versatile method for the synthesis of a diverse range of sulfonamides, which are important scaffolds in medicinal chemistry.
Table 1: Examples of Reactions of Sulfonyl Fluorides with Nitrogen Nucleophiles
| Sulfonyl Fluoride | Amine | Product | Catalyst/Conditions | Reference |
| Methanesulfonyl fluoride | Methylamine (B109427) | N-Methylmethanesulfonamide | Base | nih.gov |
| Aryl sulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | On-water, room temp. | nih.gov |
| General Sulfonyl Fluoride | Primary/Secondary Amine | Sulfonamide | Ca(NTf₂)₂/DABCO | nih.gov |
| General Sulfonyl Fluoride | Primary/Secondary Amine | Sulfonamide | HOBt/Silicon additives | nih.gov |
| Ribonucleoside | Benzyl amine (on sulfamoyl fluoride) | Sulfamide derivative | Ca(NTf₂)₂/DABCO | nih.gov |
Reactivity Towards Carbon Nucleophiles
While the reaction of sulfonyl fluorides with nitrogen and oxygen nucleophiles is well-established, their reactivity towards carbon nucleophiles is less common but represents a valuable transformation for the formation of carbon-sulfur bonds. The reaction of this compound with carbon nucleophiles typically requires the activation of the nucleophile.
One notable example is the reaction with enolates. The sodium enolates of β-ketoesters have been shown to react with sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride, to yield the corresponding alkenyl nonaflates in high yields. wikipedia.org Similarly, simple aldehydes and ketones can react with sulfonyl fluorides in the presence of a suitable base, like DBU or a phosphazene, to form alkenyl nonaflates without the need for pre-forming a discrete enolate. wikipedia.org
Another approach involves the use of trimethylsilyl (B98337) enol ethers, which react with sulfonyl fluorides in the presence of a fluoride source to produce alkenyl nonaflates. wikipedia.org These reactions demonstrate that under appropriate conditions, this compound can serve as an electrophile for carbon-centered nucleophiles, leading to the formation of vinyl sulfonates.
Table 2: Reactivity of Sulfonyl Fluorides with Carbon Nucleophiles
| Sulfonyl Fluoride | Carbon Nucleophile | Product Type | Conditions | Reference |
| Perfluorobutanesulfonyl fluoride | Sodium enolate of β-ketoester | Alkenyl nonaflate | - | wikipedia.org |
| Perfluorobutanesulfonyl fluoride | Ketone | Alkenyl nonaflate | DBU or Phosphazene base | wikipedia.org |
| Perfluorobutanesulfonyl fluoride | Trimethylsilyl enol ether | Alkenyl nonaflate | Fluoride source | wikipedia.org |
Alternative Reaction Pathways: Defluorosulfonylation and Elimination Reactions
Beyond the typical SuFEx pathway involving nucleophilic substitution at the sulfur atom, this compound can potentially undergo alternative reaction pathways, such as defluorosulfonylation and elimination reactions, under specific conditions.
Defluorosulfonylation is an unconventional reaction pathway for certain sulfonyl fluorides where the entire -SO₂F group acts as a leaving group. This reaction is particularly observed for alkyl sulfonyl fluorides that can form a relatively stable carbocation upon loss of the sulfonyl fluoride group. springernature.comimperial.ac.uk For instance, oxetane (B1205548) sulfonyl fluorides have been shown to undergo defluorosulfonylation to generate oxetane carbocations, which can then be trapped by nucleophiles like amines. springernature.com This pathway is promoted by warming and can be favored over the SuFEx reaction, especially with Lewis basic amines. springernature.com While the primary carbocation that would be formed from this compound is generally unstable, the possibility of this pathway, particularly with rearrangement or under specific catalytic conditions, cannot be entirely ruled out.
Elimination reactions can also compete with nucleophilic substitution, especially in the presence of a strong, non-nucleophilic base. For instance, at high pH, serine peptidases inhibited by phenylmethanesulfonyl fluoride (PMSF) can undergo a β-elimination reaction. ebi.ac.uk In the case of this compound, a strong base could potentially induce the elimination of HF to form an alkene, although this is generally less favored than the SuFEx reaction.
Computational and Theoretical Studies of Reaction Mechanisms
Computational and theoretical studies have become indispensable tools for elucidating the intricate details of reaction mechanisms involving sulfonyl fluorides, including those of this compound. These studies provide valuable insights into transition states, intermediates, and the factors governing selectivity and reactivity. nih.govnih.gov
Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surfaces of reactions involving sulfonyl fluorides. For example, computational studies on the reaction of methanesulfonyl fluoride with methylamine have characterized the process as an Sₙ2-type reaction. nih.gov These studies have revealed that the reaction proceeds through a non-synchronous one-step mechanism where the S-F bond weakening precedes the full formation of the S-N bond. nih.gov
In the context of enzymatic reactions, computational modeling has been used to investigate the sulfonylation of lysine (B10760008) residues by sulfonyl fluorides. nih.gov Simulations have explored different mechanistic possibilities, such as direct substitution versus an elimination-addition pathway, and have helped to understand the role of the enzymatic environment in stabilizing intermediates and lowering activation barriers. nih.gov Such studies can elucidate the structure of key intermediates, like the trigonal bipyramidal intermediate proposed in some nucleophilic substitution reactions at the sulfur center. nih.gov
Theoretical studies are also crucial for understanding the factors that control the selectivity and reactivity of sulfonyl fluorides. For instance, computational analysis can explain why some sulfonyl fluorides favor the SuFEx pathway while others undergo defluorosulfonylation. springernature.com The stability of the potential carbocation intermediate is a key determinant in this selectivity. springernature.com
Furthermore, computational models can quantify the role of catalysts and solvents in modulating the reaction barrier. nih.gov For the reaction with amines, it has been shown that a complementary base significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. nih.gov These theoretical insights are instrumental in optimizing reaction conditions and designing new, more efficient catalytic systems for reactions involving sulfonyl fluorides like this compound.
Comparative Reactivity Analysis with Other Sulfonyl Halides
The reactivity of this compound is best understood when compared to other sulfonyl halides, particularly sulfonyl chlorides. In general, sulfonyl fluorides are significantly more stable and less reactive than their sulfonyl chloride counterparts. imperial.ac.uknih.gov This difference in reactivity is primarily attributed to the greater strength of the S-F bond compared to the S-Cl bond.
This enhanced stability makes sulfonyl fluorides resistant to hydrolysis and thermolysis, allowing for their use under a broader range of reaction conditions. nih.gov While sulfonyl chlorides react rapidly with water, sulfonyl fluorides are generally stable in aqueous environments at neutral pH. wikipedia.org
The lower reactivity of sulfonyl fluorides also translates to higher selectivity. They tend to react cleanly with strong nucleophiles like amines and alkoxides, with fewer side reactions compared to the more promiscuous sulfonyl chlorides. However, this lower reactivity can also be a drawback, sometimes necessitating the use of catalysts or more forcing conditions to achieve the desired transformation.
Compared to other sulfur(VI) electrophiles like fluorosulfates, sulfonyl fluorides exhibit distinct reactivity patterns. The choice between a sulfonyl fluoride and another sulfonyl derivative often depends on the specific transformation and the desired balance between stability and reactivity.
Table 3: Comparative Properties of Sulfonyl Halides
| Property | Sulfonyl Fluoride | Sulfonyl Chloride |
| Bond Strength (S-X) | Higher | Lower |
| Reactivity | Lower | Higher |
| Stability (Hydrolytic) | High | Low |
| Selectivity | High | Lower |
| Typical Reactions | SuFEx, Defluorosulfonylation | Nucleophilic substitution |
Applications of 4 Methoxybutane 1 Sulfonyl Fluoride in Advanced Organic Synthesis
As a Versatile Reagent for Sulfonylation Reactions
The sulfonyl fluoride (B91410) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful and reliable "click" reactions. nih.govspringernature.com The S-F bond, while robust under many conditions, can be selectively activated to react with a wide range of nucleophiles. This controlled reactivity makes reagents like 4-methoxybutane-1-sulfonyl fluoride excellent candidates for sulfonylation reactions, where the 4-methoxybutanesulfonyl group is transferred to another molecule.
The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a structural motif prevalent in many pharmaceutical compounds. chemrxiv.org this compound can react with various amines to form the corresponding N-substituted 4-methoxybutane-1-sulfonamides. Modern catalytic methods have been developed to facilitate this transformation, even with sterically hindered substrates, often achieving high yields. chemrxiv.org For instance, the use of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon-based additives has proven effective for the amidation of sulfonyl fluorides. chemrxiv.org This reaction is particularly valuable in medicinal chemistry for creating libraries of related compounds for biological screening. chemrxiv.org
| Amine Reactant | Product | General Reaction Conditions | Typical Yield Range |
|---|---|---|---|
| Aniline | N-phenyl-4-methoxybutane-1-sulfonamide | Catalytic HOBt, DIPEA, TMDS in DMSO | Excellent (e.g., 87-99%) chemrxiv.org |
| Benzylamine | N-benzyl-4-methoxybutane-1-sulfonamide | Catalytic HOBt, DIPEA, TMDS in DMSO | Excellent (e.g., 87-99%) chemrxiv.org |
| Piperidine | 1-(4-methoxybutanesulfonyl)piperidine | Catalytic HOBt, DIPEA, TMDS in DMSO | Excellent (e.g., 87-99%) chemrxiv.org |
Sulfonate esters can be readily synthesized through the reaction of sulfonyl fluorides with alcohols, particularly phenols. This transformation is another key example of a SuFEx reaction. nih.govnih.gov The reaction of this compound with a phenol (B47542), for instance, would yield the corresponding aryl 4-methoxybutane-1-sulfonate. These reactions can be facilitated by bases such as cesium carbonate (Cs₂CO₃), which activates the phenol for nucleophilic attack on the sulfur atom. nih.gov The resulting sulfonate esters are themselves versatile intermediates in organic synthesis.
| Alcohol/Phenol Reactant | Product | General Reaction Conditions |
|---|---|---|
| Phenol | Phenyl 4-methoxybutane-1-sulfonate | Cs₂CO₃ in an appropriate solvent nih.gov |
| 4-Methoxyphenol | 4-Methoxyphenyl 4-methoxybutane-1-sulfonate | Cs₂CO₃ in an appropriate solvent nih.gov |
| Tyrosine derivative | O-sulfonated tyrosine derivative | Base catalysis (e.g., DBU, Cs₂CO₃) nih.govnih.gov |
The synthesis of sulfones can be achieved by forming a new carbon-sulfur bond through the reaction of a sulfonyl fluoride with a carbon nucleophile. nih.gov This method allows for the preparation of alkyl sulfones from this compound. A diverse range of carbon pronucleophiles, including esters, amides, and heteroarenes, can be employed in this transformation under mild, room-temperature conditions. nih.gov This reaction expands the synthetic utility of sulfonyl fluorides beyond the formation of links to heteroatoms.
| Carbon Pronucleophile | Product Class | Reference Finding |
|---|---|---|
| Malonic ester derivative | α-Sulfonyl ester | Coupling of sulfonyl fluorides with alkyl carbon pronucleophiles proceeds under mild conditions. nih.gov |
| Acetonitrile derivative | α-Sulfonyl nitrile | The reaction is applicable to a diverse set of pronucleophiles. nih.gov |
| N-substituted acetamide | α-Sulfonyl amide | This method can be used in parallel medicinal chemistry to generate diverse amidosulfones. nih.gov |
Role in the Construction of Complex Molecular Architectures
The predictable and high-yielding nature of reactions involving the sulfonyl fluoride group makes it an excellent functional handle for the assembly of intricate molecular structures. Its ability to form robust linkages under specific conditions allows for its incorporation into complex synthetic schemes.
The principles of SuFEx chemistry are extensively applied in materials science for the synthesis of polymers. nih.gov By using bifunctional monomers, where one functionality is a sulfonyl fluoride and the other is a nucleophile (like a phenol), chain-growth polymerization can be initiated to form high molecular weight polysulfonates. nih.gov A molecule like this compound, if modified to contain a hydroxyl or amino group, could serve as a monomer for such polymerizations. Similarly, the reaction of di-sulfonyl fluorides with diols is a common strategy for creating polymers and, under high-dilution conditions, macrocycles. The synthesis of macrocyclic systems containing heteroaromatic units has been demonstrated using related strategies, highlighting the utility of such building blocks in supramolecular chemistry. doi.org
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex, biologically active molecule in the final steps of its synthesis. wikipedia.orgmpg.de This approach allows for the rapid generation of analogues of a lead compound to explore structure-activity relationships. nih.gov The sulfonyl fluoride group is ideally suited for LSF due to its general inertness to many common reaction conditions, coupled with its specific reactivity towards certain nucleophiles under SuFEx conditions. chemrxiv.orgrsc.org
A molecule like this compound could be attached to a complex molecular scaffold at a late stage. Alternatively, a complex molecule already containing a sulfonyl fluoride group can be diversified. For example, in the synthesis of analogues of the drug Fedratinib, a key intermediate containing a sulfonyl fluoride was reacted with a variety of amines in a late-stage step to produce a library of potential new drug candidates. chemrxiv.org This demonstrates the power of using the sulfonyl fluoride moiety to introduce novel functionality, such as the 4-methoxybutane group, into advanced molecular architectures to fine-tune their biological and physical properties. chemrxiv.org
Utilization in Fluorination Chemistry
There is currently no available research data or published literature detailing the use of this compound as a reagent or catalyst in fluorination chemistry. General studies on other alkyl and aryl sulfonyl fluorides have demonstrated their potential in deoxyfluorination reactions, where a hydroxyl group is replaced with a fluorine atom. This process is of significant interest in medicinal chemistry, as the introduction of fluorine can dramatically alter the biological properties of a molecule.
The hypothetical utility of this compound in this context would likely involve its reaction with an alcohol in the presence of a suitable base. The reaction would proceed through the formation of a sulfonate ester intermediate, which is subsequently displaced by a fluoride ion. The efficiency and substrate scope of such a reaction would be dependent on the electronic and steric properties of the 4-methoxybutyl group. However, without experimental data, any discussion of its specific reactivity, potential advantages over existing fluorinating agents, or detailed reaction mechanisms remains purely speculative.
Development of Novel Connective Hubs in Organic Synthesis
The concept of "connective hubs" in organic synthesis has been significantly advanced by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful strategy utilizes the robust reactivity of sulfonyl fluorides to link different molecular fragments with high efficiency and selectivity. Compounds acting as SuFEx hubs typically contain one or more sulfonyl fluoride groups that can react with a variety of nucleophiles to form stable sulfonamide, sulfonate ester, or other linkages.
There is no evidence in the scientific literature to suggest that this compound has been investigated or utilized as a connective hub in SuFEx or other ligation chemistries. For it to function as such, the sulfonyl fluoride group would need to demonstrate reliable reactivity with common nucleophiles (e.g., amines, phenols) to connect different molecular building blocks. The presence of the methoxy (B1213986) group in the alkyl chain could potentially influence its reactivity and solubility, but without dedicated studies, its performance as a connective hub is unknown. The development of bifunctional hubs based on a 4-methoxybutane scaffold, where other reactive groups are present in the molecule, also remains an unexplored area of research.
Role of 4 Methoxybutane 1 Sulfonyl Fluoride and Analogues in Chemical Biology and Medicinal Chemistry Research
Design and Application as Covalent Probes
Covalent probes are invaluable for interrogating biological systems. The incorporation of a sulfonyl fluoride (B91410) warhead, such as in 4-methoxybutane-1-sulfonyl fluoride, allows for the creation of probes that can form stable, irreversible bonds with their protein targets. rsc.orgjenabioscience.com This covalent interaction facilitates a range of applications, from identifying enzyme activity to mapping protein-protein interactions. rsc.orgrsc.org The design of these probes often involves attaching the sulfonyl fluoride group to a molecule that has an affinity for a specific protein or class of proteins, thereby directing the reactive "warhead" to the desired target. nih.gov
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples. nih.gov Sulfonyl fluoride-based probes have emerged as key players in ABPP due to their ability to target the active sites of various enzymes. researchgate.net
Unlike many other reactive groups that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic residues, including serine, threonine, lysine (B10760008), and tyrosine, which are often found in enzyme active sites. rsc.orgnih.gov This expanded reactivity profile allows for the profiling of enzyme families that would be inaccessible with more restrictive probes. nih.gov
A typical ABPP workflow using a sulfonyl fluoride probe involves:
Probe Design: A sulfonyl fluoride "warhead" is incorporated into a scaffold that directs it to the active site of a particular enzyme or enzyme family. The probe also contains a reporter tag, such as biotin (B1667282) or a fluorophore, for later detection and enrichment. nih.gov
Labeling: The probe is introduced to a complex proteome (e.g., a cell lysate or even live cells). The probe covalently modifies the active enzymes it is designed to target. nih.gov
Detection and Identification: The reporter tag is used to visualize the labeled proteins (e.g., via in-gel fluorescence) or to enrich them for identification by mass spectrometry. nih.gov
This approach has been successfully used to profile a variety of enzyme classes, including serine hydrolases and kinases. nih.govscispace.com For example, alkynyl-functionalized long-chain fatty acid-based sulfonyl fluoride probes have been developed for the covalent labeling and identification of fatty acid-associated proteins in living cells. nih.gov
Covalent probes equipped with sulfonyl fluoride warheads are instrumental in elucidating the intricacies of enzyme mechanisms and protein-protein interactions. nih.gov By forming a stable covalent bond with a specific residue in an enzyme's active site, these probes can effectively "trap" the enzyme in a particular conformational state, providing a snapshot of the enzyme's catalytic cycle. acs.org
The precise identification of the modified amino acid residue through techniques like mass spectrometry can reveal which residues are critical for catalysis. acs.org Furthermore, the covalent nature of the interaction allows for the isolation and characterization of the probe-protein complex, which can provide structural insights into the enzyme's active site architecture. acs.org
Beyond individual enzymes, sulfonyl fluoride probes can be used to map protein-protein interactions. rsc.org By designing probes that target one protein in a complex, it is possible to cross-link it to its binding partners, allowing for the identification of previously unknown interactions.
Mechanisms of Covalent Enzyme Inhibition and Target Identification
The ability of sulfonyl fluorides to act as covalent inhibitors is central to their application in chemical biology and drug discovery. jenabioscience.comnih.govrsc.orgnih.govnih.govrsc.org This covalent modification leads to the irreversible inactivation of the target enzyme, a desirable feature for achieving prolonged therapeutic effects. nih.gov
The reactivity of the sulfonyl fluoride group is a key determinant of its utility. It can react with a variety of nucleophilic amino acid side chains through a sulfur(VI) fluoride exchange (SuFEx) reaction. mdpi.com The specific residue that is modified depends on the local protein microenvironment, which can enhance the nucleophilicity of a particular side chain and facilitate the reaction. sci-hub.se
The reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. pnas.org
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group |
| Serine | Hydroxyl (-OH) |
| Threonine | Hydroxyl (-OH) |
| Lysine | Epsilon-amino (-NH2) |
| Tyrosine | Phenolic hydroxyl (-OH) |
| Cysteine | Thiol (-SH) |
| Histidine | Imidazole ring |
This table summarizes the common amino acid residues that can be covalently modified by sulfonyl fluoride probes. The specific reactivity depends on the protein context. nih.govnih.govnih.govrsc.org
The ability to target a diverse set of residues significantly expands the "druggable" proteome beyond what is accessible with cysteine-reactive warheads. nih.gov
The design of effective and selective irreversible inhibitors based on the sulfonyl fluoride scaffold follows several key principles: jenabioscience.comscispace.com
Target-Specific Scaffolding: The sulfonyl fluoride "warhead" is attached to a molecular scaffold that has a high affinity and selectivity for the target protein's binding site. This ensures that the reactive group is positioned correctly to interact with a nucleophilic residue. researchgate.net
Optimized Reactivity: The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the scaffold. Electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it. The goal is to achieve a balance where the inhibitor is stable enough to reach its target but reactive enough to form a covalent bond. mdpi.com
Leveraging the Protein Environment: The design process often takes into account the specific amino acid residues present in the target's binding pocket. The inhibitor is designed to place the sulfonyl fluoride in close proximity to a potentially reactive nucleophile. sci-hub.se
Structure-Activity Relationships (SAR): Systematic modification of the inhibitor's structure and evaluation of its activity helps to identify the most potent and selective compounds. nih.gov
An example of this is the development of potent and selective inhibitors for fatty acid amide hydrolase (FAAH), where sulfonyl fluoride analogs were optimized for irreversible inhibition. nih.gov
Applications in Bioconjugation and Chemical Probe Design
The reliable reactivity of sulfonyl fluorides makes them valuable for bioconjugation, the process of linking molecules to biomolecules such as proteins. nih.govnih.govresearchgate.net This has significant implications for the design of sophisticated chemical probes.
By incorporating a sulfonyl fluoride into a molecule of interest, it can be covalently attached to a protein. This strategy is used to:
Introduce reporter tags: Fluorophores, biotin, or other tags can be attached to proteins to track their localization, interactions, and abundance. nih.gov
Develop "turn-on" fluorescent probes: Some sulfonyl fluoride probes are designed to become fluorescent only after they have reacted with their target protein, providing a direct signal of target engagement. nih.gov
Create bifunctional molecules: Molecules can be designed with a sulfonyl fluoride on one end to bind to a target protein and another functional group on the other end to recruit other proteins or perform other functions.
The design of these probes often involves structure-based methods, where the three-dimensional structure of the target protein is used to guide the placement of the sulfonyl fluoride and other functional groups for optimal performance. researchgate.net
Structure-Based Design Principles for Sulfonyl Fluoride Probes
The effectiveness of a sulfonyl fluoride probe is dictated by a delicate balance between its inherent reactivity and its ability to selectively engage a target protein. Structure-based design principles are crucial for optimizing these properties, ensuring that the probe is stable enough to navigate the complex cellular environment yet reactive enough to form a covalent bond with its intended target. nih.govgoogle.com
The reactivity of the sulfonyl fluoride warhead is highly dependent on the electronic environment of the protein binding site. chemsrc.com Unlike more indiscriminately reactive electrophiles, sulfonyl fluorides exhibit context-dependent reactivity, targeting not only the highly nucleophilic serine residues in proteases but also tyrosine, lysine, threonine, histidine, and cysteine residues in other proteins. nih.govchemsrc.com This broad targeting scope significantly expands the "druggable" proteome beyond what is accessible with more traditional covalent modifiers. google.com
Key principles in the structure-based design of sulfonyl fluoride probes include:
Harnessing the Microenvironment: The local environment of an amino acid residue within a protein's three-dimensional structure plays a pivotal role in its nucleophilicity. For instance, the presence of nearby basic residues such as lysine, histidine, or arginine can facilitate the deprotonation of a tyrosine's hydroxyl group, significantly enhancing its reactivity towards a sulfonyl fluoride. Computational modeling and analysis of protein crystal structures are therefore invaluable for identifying such "hotspots" of reactivity that can be targeted.
Scaffold-Based Targeting: The non-reactive portion of the probe, often referred to as the "scaffold," is designed to have a high affinity for a specific binding pocket on the target protein. This ensures that the sulfonyl fluoride warhead is positioned in close proximity to a targetable amino acid residue, increasing the likelihood of a covalent reaction. The design of the scaffold is guided by the shape and chemical properties of the binding site. For example, a probe designed to target a hydrophobic pocket would incorporate a lipophilic scaffold.
Modulating Reactivity: The reactivity of the sulfonyl fluoride itself can be tuned by modifying its chemical structure. For instance, aryl sulfonyl fluorides are generally more reactive than alkyl sulfonyl fluorides. The inclusion of electron-withdrawing or electron-donating groups on an aromatic ring can further fine-tune this reactivity. In the case of a simple alkyl sulfonyl fluoride like this compound, the ether linkage could influence its solubility and conformational flexibility, which in turn affects how it presents the sulfonyl fluoride warhead to the target protein.
A notable example of structure-based design is the development of selective inhibitors for the anti-apoptotic protein Bcl-xL. By designing a sulfonyl fluoride probe with a scaffold that specifically recognizes the BH3 domain-binding groove of Bcl-xL, researchers were able to target a tyrosine residue within this groove. The selectivity of this probe was enhanced by the fact that the analogous protein, Bcl-2, lacks a tyrosine at that position.
Applications in Proteomics and Functional Residue Identification
The unique properties of sulfonyl fluoride probes make them exceptionally well-suited for applications in proteomics, the large-scale study of proteins. These probes can be used to identify proteins with specific functional residues, map their active sites, and assess the engagement of drugs with their targets in a complex biological sample.
One of the primary applications of sulfonyl fluoride probes in proteomics is in activity-based protein profiling (ABPP) . ABPP utilizes chemical probes that covalently label active enzymes in a proteome. By incorporating a reporter tag, such as a fluorophore or a biotin handle for enrichment, into the sulfonyl fluoride probe, researchers can visualize and identify labeled proteins. This approach has been successfully used to profile the activity of various enzyme classes, including serine proteases and glutathione (B108866) transferases.
Furthermore, sulfonyl fluoride probes are instrumental in functional residue identification . By treating a proteome with a sulfonyl fluoride probe and then using mass spectrometry to identify the labeled proteins and the specific sites of modification, researchers can pinpoint amino acid residues that are critical for protein function. For example, studies have shown that sulfonyl fluoride probes can selectively label functionally important tyrosine residues in glutathione transferases, highlighting the role of these residues in the enzyme's catalytic activity.
The development of "clickable" sulfonyl fluoride probes, which contain an alkyne or azide (B81097) group, has further expanded their utility. These probes allow for the use of bioorthogonal chemistry to attach reporter tags after the probe has labeled its target protein. This two-step approach offers greater flexibility and can reduce potential steric hindrance from a bulky reporter group during the initial labeling step.
The table below summarizes some examples of sulfonyl fluoride probes and their applications in proteomics and functional residue identification.
| Probe/Inhibitor | Target Protein(s) | Application |
| BA-SF1 | Bcl-xL | Selective covalent inhibition by targeting a specific tyrosine residue. |
| BAOD-mSF | Transthyretin (TTR) | Covalent stabilization of TTR by targeting a lysine residue to prevent aggregation. |
| FSBA (5'-p-fluorosulfonylbenzoyl adenosine) | Kinases | Covalent inhibition and mapping of ATP-binding sites by targeting a conserved lysine residue. |
| Fatty Acyl Sulfonyl Fluoride | Fatty Acid-Associated Proteins | Profiling of fatty acid-associated proteins and their inhibitors in living cells. |
| SRPKIN-1 | SRPK1/2 | Selective irreversible inhibition of splicing-regulating kinases. |
Table 1: Examples of Sulfonyl Fluoride Probes and Their Applications
Future Directions and Emerging Research Avenues for Alkyl Sulfonyl Fluorides
Development of Novel and Highly Efficient Synthetic Strategies
The synthesis of alkyl sulfonyl fluorides has traditionally been challenging. However, recent innovations are paving the way for more accessible and versatile methods. Future efforts will likely concentrate on strategies that offer mild conditions, broad functional group tolerance, and the use of readily available starting materials.
Key Developments:
From Alcohols and Alkyl Bromides: Photoredox catalysis is emerging as a powerful tool for the preparation of alkyl sulfonyl fluorides from ubiquitous alcohols and alkyl bromides. acs.orgacs.orgorganic-chemistry.orgorganic-chemistry.org This approach often involves halogen atom transfer (XAT) followed by SO2 capture and fluorination, offering a mild and scalable route to sp³-rich sulfonyl fluorides. acs.orgacs.org
Electrochemical Methods: Electrochemical synthesis presents a green and efficient alternative, enabling the oxidative coupling of thiols and potassium fluoride (B91410) to furnish sulfonyl fluorides. acs.orgnih.gov This method obviates the need for external oxidants and can often be performed at room temperature. researchgate.net
From Sulfonic Acids and Salts: Direct conversion of sulfonic acids and their salts into sulfonyl fluorides is another promising avenue. nih.gov Strategies employing reagents like thionyl fluoride or Xtalfluor-E® allow for the deoxyfluorination of these stable and readily available precursors. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium catalysis has been successfully employed for the synthesis of alkenylsulfonyl fluorides from alkenyl triflates, demonstrating excellent functional group tolerance and providing access to densely functionalized molecules. nih.gov
Illustrative Synthetic Approaches for Alkyl Sulfonyl Fluorides:
| Starting Material | Reagents | Method | Key Advantages |
| Alkyl Bromides/Alcohols | Photocatalyst, SO₂ source, Fluorinating agent | Photoredox Catalysis | Mild conditions, scalability, access to sp³-rich scaffolds acs.orgacs.org |
| Thiols/Disulfides | Potassium Fluoride | Electrochemical Synthesis | Environmentally benign, no external oxidants acs.orgnih.gov |
| Sulfonic Acids/Salts | Thionyl fluoride, Xtalfluor-E® | Deoxyfluorination | Use of stable and abundant starting materials nih.govnih.gov |
| Alkenyl Triflates | Pd catalyst, DABSO, F⁺ source | Palladium Catalysis | High functional group tolerance, access to functionalized molecules nih.gov |
Exploration of New Reactivity Modes and Unconventional Transformations
Beyond the well-established Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, researchers are uncovering unconventional reactivity patterns of sulfonyl fluorides. imperial.ac.uk This exploration is expanding their synthetic utility in unprecedented ways.
Emerging Reactivity:
Ambiphilic Reactivity: Alkyl sulfonyl fluorides are being explored as ambiphiles in palladium-catalyzed reactions, such as the stereoselective cyclopropanation of unactivated alkenes. chemrxiv.org In these transformations, the sulfonyl fluoride moiety acts as both an acidifying group and an internal oxidant. chemrxiv.org
Defluorosulfonylative Couplings: Recent studies have challenged the paradigm of the inertness of the SO₂F group, demonstrating its capability as a leaving group in defluorosulfonylative (deFS) couplings. imperial.ac.uk This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Radical Reactions: The generation and application of fluorosulfonyl radicals are providing concise and efficient routes to a diverse range of functionalized sulfonyl fluorides. rsc.orgcolby.edunih.gov These radical-based methods often exhibit high atom economy and broad functional group tolerance. colby.edunih.gov
Expansion of Applications in Chemical Biology and Materials Science
The unique properties of the sulfonyl fluoride group make it an invaluable tool in chemical biology and a versatile building block in materials science. rsc.orgrsc.org
Applications in Chemical Biology:
Sulfonyl fluorides are increasingly recognized as privileged "warheads" for covalent modification of proteins. rsc.orgnih.gov Their stability in aqueous environments combined with their context-dependent reactivity allows for the targeting of various nucleophilic amino acid residues. nih.govenamine.net
Targeting Beyond Cysteine: Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with serine, threonine, lysine (B10760008), tyrosine, and histidine residues. nih.govacs.org This expands the "ligandable" proteome and opens up new therapeutic avenues. acs.org
Covalent Inhibitors and Probes: The development of sulfonyl fluoride-containing molecules as covalent inhibitors of enzymes and as chemical probes for target identification and validation is a rapidly growing area. rsc.orgnih.govnih.gov Structure-based drug design can be used to tune the reactivity of the sulfonyl fluoride for specific protein targets. nih.govrsc.org
Representative Amino Acid Residues Targeted by Sulfonyl Fluorides:
| Amino Acid | Type of Residue | Significance in Proteins |
| Serine | Nucleophilic | Often found in enzyme active sites nih.gov |
| Threonine | Nucleophilic | Similar to serine, involved in catalysis nih.gov |
| Lysine | Nucleophilic, Basic | Abundant on protein surfaces, involved in protein-protein interactions nih.gov |
| Tyrosine | Nucleophilic, Aromatic | Involved in signaling pathways and protein-protein interactions nih.gov |
| Histidine | Nucleophilic, Basic | Often found in catalytic sites, involved in metal coordination nih.gov |
Applications in Materials Science:
The robustness of the sulfonyl fluoride group and its participation in SuFEx click chemistry make it an ideal connector for the synthesis of novel polymers and functional materials. nih.gov Future research will likely focus on creating advanced materials with tailored properties for applications in electronics, coatings, and biomaterials.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of sulfonyl fluoride-based molecules, the integration of their synthesis with high-throughput technologies is crucial.
Flow Chemistry: Flow chemistry offers significant advantages for the synthesis of sulfonyl fluorides, including enhanced safety, improved reaction control, and scalability. researchgate.net Electrochemical synthesis in flow has been shown to dramatically reduce reaction times compared to batch processes. researchgate.netresearchgate.net The development of continuous stirred tank reactor (CSTR) systems further facilitates the large-scale production of these valuable compounds. acs.orgacs.orgorganic-chemistry.org
Automated Synthesis: Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen reaction conditions and identify optimal parameters for the synthesis of new sulfonyl fluorides. princeton.edu This data-driven approach can navigate complex reaction landscapes and accelerate the discovery of novel reagents and transformations. princeton.educapes.gov.bracs.org
Computational Design and Prediction of New Sulfonyl Fluoride Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfonyl fluorides.
Mechanistic Insights: Density functional theory (DFT) calculations are being used to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. nih.govacs.org This understanding can guide the rational design of new catalysts and reaction conditions.
Predicting Reactivity: Machine learning models are being developed to predict the outcome of reactions involving sulfonyl fluorides. princeton.educapes.gov.bracs.org By training these models on large datasets from high-throughput experiments, it is possible to accurately predict high-yielding conditions for untested substrates. princeton.eduprinceton.eduacs.org
Rational Design of Probes: Computational methods are also employed to design sulfonyl fluoride-based chemical probes with tailored reactivity and selectivity for specific protein targets. nih.govnih.gov This involves studying the protein microenvironment to understand how it influences the reactivity of nearby amino acid residues. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methoxybutane-1-sulfonyl fluoride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is sulfonylation of 4-methoxybutanol using sulfuryl fluoride (SO₂F₂) under controlled conditions. Purification via fractional distillation or column chromatography is critical to isolate the product. Reaction conditions (e.g., solvent choice, temperature, and catalyst) should be optimized to minimize side reactions like hydrolysis of the sulfonyl fluoride group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy and sulfonyl fluoride group placement.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- FT-IR : Verify characteristic S=O and C-F stretching vibrations (~1350 cm⁻¹ and ~800 cm⁻¹, respectively).
Cross-referencing with known sulfonyl fluoride spectra (e.g., 4-oxopiperidine-1-sulfonyl fluoride) is advised .
Q. What stability considerations are critical when handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis.
- Temperature : Keep at -20°C for long-term stability.
- Compatibility : Avoid contact with amines or nucleophiles during experiments. Safety protocols for sulfonyl fluorides (e.g., PPE, fume hood use) should align with guidelines for structurally similar compounds .
Advanced Research Questions
Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group’s electron-donating nature increases electron density at the sulfonyl fluoride moiety, potentially reducing electrophilicity. Comparative reactivity studies (e.g., with non-methoxy analogs) using kinetic assays (e.g., competition experiments with thiols or amines) can quantify this effect. Computational modeling (DFT) may further elucidate electronic effects on transition states .
Q. What strategies can resolve contradictory data regarding the biological activity of sulfonyl fluorides in enzyme inhibition studies?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts.
- Orthogonal Assays : Use fluorescence polarization and ITC (isothermal titration calorimetry) to confirm binding affinity.
- Structural Analysis : Co-crystallization or cryo-EM to visualize interactions between the compound and target enzyme.
Contradictions may arise from assay-specific variables (e.g., buffer composition, enzyme isoform differences) .
Q. What experimental approaches are recommended to study the environmental persistence of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301/302 protocols with activated sludge or soil microbiota to assess breakdown rates.
- Hydrolysis Studies : Monitor degradation kinetics at varying pH levels (e.g., pH 5–9) to simulate natural conditions.
- Mobility Analysis : Column chromatography or soil adsorption tests to evaluate leaching potential.
Given the lack of ecotoxicological data for similar sulfonyl fluorides , these studies are critical for risk assessment.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction parameters (e.g., solvent purity, SO₂F₂ gas flow rate).
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., hydrolyzed sulfonic acids).
- Collaborative Validation : Cross-laboratory replication using shared protocols.
Discrepancies may stem from trace moisture or catalyst deactivation .
Safety and Handling Protocols
Q. What are the best practices for mitigating occupational exposure risks during in vivo studies with sulfonyl fluorides?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
